N-Propionyl Mesalazine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

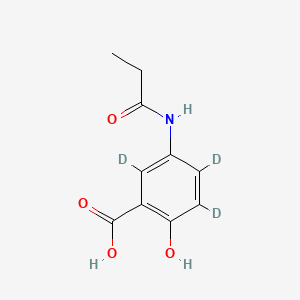

2,4,5-trideuterio-6-hydroxy-3-(propanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h3-5,12H,2H2,1H3,(H,11,13)(H,14,15)/i3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIMCNDDLFCXFG-QGZYMEECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)CC)[2H])C(=O)O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858335 | |

| Record name | 2-Hydroxy-5-propanamido(~2~H_3_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330265-97-8 | |

| Record name | 2-Hydroxy-5-propanamido(~2~H_3_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Propionyl Mesalazine-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propionyl Mesalazine-d3 is a deuterated analog of N-Propionyl Mesalazine and a derivative of Mesalazine (also known as mesalamine or 5-aminosalicylic acid, 5-ASA). Its primary application lies in its use as a stable isotope-labeled internal standard for the highly accurate and precise quantification of Mesalazine and its metabolites in biological matrices during pharmacokinetic and bioequivalence studies. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis pathway, its role in analytical methodologies, and the mechanism of action of its parent compound, Mesalazine. The information is tailored for researchers, scientists, and professionals involved in drug development and analysis.

Chemical and Physical Properties

This compound is characterized by the incorporation of three deuterium (B1214612) atoms into the N-propionyl mesalazine structure. This isotopic labeling results in a molecule with a higher mass, which is readily distinguishable from its endogenous or unlabeled counterparts by mass spectrometry, without significantly altering its chemical behavior.

| Property | Value | Source |

| Chemical Formula | C₁₀H₈D₃NO₄ | [1] |

| Molecular Weight | 212.22 g/mol | [1] |

| CAS Number | 1330265-97-8 | [1] |

| IUPAC Name | 2-hydroxy-5-(propanoylamino-d3)benzoic acid | [2] |

| Synonyms | N-Propionyl-d3 Mesalamine, N-Propionyl 5-Aminosalicylic Acid-d3, 2-Hydroxy-5-[(1-oxopropyl)amino]benzoic-d3 Acid | [1][2] |

| Appearance | Solid (presumed) | - |

| Solubility | Soluble in organic solvents such as methanol (B129727) and DMSO | Inferred from typical properties of similar compounds |

Proposed Synthesis of this compound

A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature, suggesting it is often custom-synthesized. However, a plausible synthetic route can be proposed based on established organic chemistry principles, involving the synthesis of deuterated Mesalazine followed by acylation.

Synthesis of Mesalazine-d3

The synthesis of Mesalazine itself can be achieved through various methods, including the reduction of 5-nitrosalicylic acid. A common laboratory-scale synthesis involves the diazotization of aniline, coupling with salicylic (B10762653) acid, followed by reduction of the resulting azo compound. For the deuterated analog, a deuterated starting material or deuterating agent would be introduced at an appropriate step. One possible approach involves the deuteration of a suitable precursor.

Acylation of Mesalazine-d3 with Propionic Anhydride-d6

The final step would involve the acylation of the synthesized Mesalazine-d3 at the amino group with a deuterated propionylating agent, such as propionic anhydride-d6, in the presence of a suitable base to yield this compound.

Caption: Proposed acylation step for the synthesis of this compound.

Application in Bioanalytical Methods

This compound is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Mesalazine and its metabolites in biological samples like plasma and urine.[2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.

Experimental Protocol: Quantification of Mesalazine using LC-MS/MS with this compound as an Internal Standard

The following is a generalized protocol based on published methods for the analysis of Mesalazine.

1. Sample Preparation:

-

To a 100 µL aliquot of human plasma, add 100 µL of a working solution of this compound (internal standard) at a known concentration.

-

Add 25 µL of a 10% propionic anhydride (B1165640) solution in methanol to derivatize the primary amino group of any endogenous Mesalazine to N-propionyl mesalazine.

-

Vortex the mixture briefly.

-

Add 100 µL of 0.5% formic acid and vortex again.

-

Perform a liquid-liquid extraction by adding 3 mL of methyl tert-butyl ether and vortexing for 10 minutes.

-

Centrifuge the samples at 4000 rpm for 5 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

-

Chromatographic Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. The specific precursor-to-product ion transitions for the derivatized mesalazine and the internal standard are monitored.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Propionyl Mesalazine (from derivatized Mesalazine) | 210.1 | 192.1 |

| This compound (Internal Standard) | 213.1 | 195.1 |

3. Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.

-

The concentration of Mesalazine in the unknown samples is then determined from this calibration curve.

References

An In-depth Technical Guide to N-Propionyl Mesalazine-d3: Chemical Properties and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propionyl Mesalazine-d3 (B585356) is a stable, deuterium-labeled analog of N-Propionyl Mesalazine. It serves as an indispensable tool in bioanalytical and pharmacokinetic research, primarily as an internal standard for the accurate quantification of mesalazine (5-aminosalicylic acid, 5-ASA) and its metabolites in biological matrices.[1] Mesalazine is an anti-inflammatory agent widely used in the treatment of inflammatory bowel disease (IBD), such as ulcerative colitis and Crohn's disease. This technical guide provides a comprehensive overview of the core chemical properties of N-Propionyl Mesalazine-d3, detailed experimental protocols for its use, and insights into the biological pathways of its parent compound, mesalazine.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Source |

| Chemical Name | 2-hydroxy-5-propionamidobenzoic-3,4,6-d3 acid | [1] |

| Synonyms | N-Propionyl Mesalamine-d3, 2-Hydroxy-5-[(1-oxopropyl)amino]benzoic-d3 Acid, N-Propionyl-d3 Mesalamine, N-Propionyl 5-Aminosalicylic Acid-d3 | [1][2] |

| CAS Number | 1330265-97-8 | [2] |

| Molecular Formula | C₁₀H₈D₃NO₄ | [2] |

| Molecular Weight | 212.22 g/mol | [2] |

| Isotopic Purity | Not specified in literature; typically ≥98% for commercially available standards. | |

| Physical Appearance | Solid (assumed) | |

| Solubility | Soluble in organic solvents such as methanol (B129727) and DMSO. |

Synthesis of this compound

Proposed Synthetic Scheme:

Caption: Proposed reaction for the synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Dissolution: Mesalazine-d3 is dissolved in a suitable organic solvent mixture, such as dichloromethane and ethanol.

-

Acylation: Propionic anhydride is added to the solution.

-

Reaction: The reaction mixture is stirred at an elevated temperature (e.g., 50°C) for a sufficient period to ensure complete N-acylation.[3]

-

Work-up and Purification: The solvent is removed under reduced pressure. The crude product is then purified, likely through recrystallization, to yield this compound.[3]

Experimental Protocols for Bioanalysis using LC-MS/MS

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of mesalazine in biological samples, such as human plasma.

Workflow for Sample Analysis:

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

N-Propionyl Mesalazine-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Propionyl Mesalazine-d3, a deuterated analog of a mesalazine metabolite. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, properties, and application as an internal standard in quantitative analysis.

Core Compound Structure and Properties

This compound is a stable isotope-labeled form of N-Propionyl Mesalazine, a metabolite of Mesalazine (also known as 5-aminosalicylic acid or 5-ASA). The deuterium (B1214612) labeling makes it an ideal internal standard for mass spectrometry-based quantification of Mesalazine and its metabolites in biological samples, as it exhibits similar chemical and physical properties to the unlabeled analyte but is distinguishable by its mass.

The chemical structure of this compound is presented below:

IUPAC Name: 2,4,5-trideuterio-6-hydroxy-3-(propanoylamino)benzoic acid.[1]

Alternative Names: 2-hydroxy-5-propionamidobenzoic-3,4,6-d3 acid.[2]

CAS Number: 1330265-97-8.[1]

Molecular Formula: C₁₀H₈D₃NO₄.[3]

Molecular Weight: Approximately 212.22 g/mol .[3]

The table below summarizes key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₈D₃NO₄ |

| Molecular Weight | 212.22 g/mol |

| IUPAC Name | 2,4,5-trideuterio-6-hydroxy-3-(propanoylamino)benzoic acid |

| CAS Number | 1330265-97-8 |

| Polar Surface Area | 86.6 Ų |

| XLogP3 | 2.1 |

Application in Quantitative Analysis

This compound is primarily utilized as an internal standard in pharmacokinetic and bioequivalence studies of Mesalazine. Its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for accurate and precise quantification of Mesalazine in complex biological matrices such as plasma.

Experimental Workflow: Quantification of Mesalazine

The following diagram illustrates a typical experimental workflow for the quantification of Mesalazine in human plasma using this compound as an internal standard.

Experimental Protocols

LC-MS/MS Method for Mesalazine Quantification in Human Plasma

Objective: To quantify the concentration of Mesalazine in human plasma using this compound as an internal standard.

Materials:

-

Human plasma samples

-

This compound (Internal Standard)

-

Mesalazine analytical standard

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add a known concentration of this compound working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for analysis.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Mesalazine from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be optimized.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Mesalazine (Analyte): Specific precursor to product ion transition (e.g., m/z 154 -> 108).

-

This compound (Internal Standard): Specific precursor to product ion transition (e.g., m/z 212 -> appropriate fragment ion).

-

-

Data Analysis:

-

The concentration of Mesalazine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a standard curve prepared with known concentrations of Mesalazine.

Synthesis of Mesalazine Derivatives

While the specific synthesis of this compound is proprietary, the synthesis of other Mesalazine derivatives often involves the acylation of the amino group of 5-aminosalicylic acid. For deuterated analogs, the synthesis would likely start from a deuterated precursor of 5-aminosalicylic acid.

The general synthetic approach for non-deuterated N-acyl mesalazine derivatives can be visualized as follows:

Conclusion

This compound is an essential tool for the accurate and reliable quantification of Mesalazine in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is critical for pharmacokinetic and bioequivalence studies, contributing to the development and therapeutic monitoring of Mesalazine-based drugs. This guide provides a foundational understanding of its properties and applications for professionals in the field of pharmaceutical research and development.

References

N-Propionyl Mesalazine-d3: A Technical Guide for Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Propionyl Mesalazine-d3, a deuterated analog of a Mesalazine metabolite. It is intended for use by researchers and scientists in the fields of pharmacology, drug metabolism, and bioanalysis. This document details the compound's specifications, its primary application as an internal standard in pharmacokinetic studies, and the associated analytical methodologies.

Certificate of Analysis: Representative Data

While a batch-specific Certificate of Analysis should be obtained from the supplier, the following table summarizes the typical physicochemical properties and quality specifications for this compound.

| Parameter | Specification | Reference |

| Chemical Name | 2-hydroxy-5-propionamidobenzoic-3,4,6-d3 acid | [1] |

| Synonyms | N-Propionyl Mesalamine-D3; 2-Hydroxy-5-[(1-oxopropyl)amino]benzoic-d3 Acid; N-Propionyl 5-Aminosalicylic Acid-d3 | [1][2] |

| CAS Number | 1330265-97-8 | [2] |

| Molecular Formula | C₁₀H₈D₃NO₄ | [2] |

| Molecular Weight | 212.22 g/mol | [2] |

| Appearance | White to Off-White Solid | Generic Specification |

| Purity (by HPLC) | ≥98% | Generic Specification |

| Isotopic Enrichment | ≥99 atom % D | Generic Specification |

| Identity (¹H-NMR, MS) | Conforms to structure | Generic Specification |

Metabolic Pathway of Mesalazine (5-Aminosalicylic Acid)

Mesalazine (5-ASA), the parent drug, is primarily metabolized in the liver and intestinal mucosa via N-acetylation to N-acetyl-5-aminosalicylic acid (Ac-5-ASA).[3][4] While N-propionylation is not the primary metabolic route, N-Propionyl Mesalazine is a potential metabolite and its deuterated form serves as an ideal internal standard for bioanalytical quantification of Mesalazine and its primary metabolite.[5] The metabolic conversion is catalyzed by N-acetyltransferase (NAT) enzymes.[3][4]

Application in Bioanalytical Methods

This compound is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Mesalazine and/or its metabolites in biological matrices such as plasma.[1][6] The use of a SIL-IS is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis, thereby improving accuracy and precision.[7]

Rationale for Use

The key advantages of using a deuterated internal standard like this compound include:

-

Similar Physicochemical Properties: Being chemically almost identical to the analyte, it behaves similarly during extraction, chromatography, and ionization.[8]

-

Co-elution: It typically co-elutes with the analyte, which allows for effective compensation for matrix effects.[8]

-

Mass Difference: The mass difference between the deuterated standard and the native analyte allows for their distinct detection by a mass spectrometer.[9]

The following diagram illustrates the decision-making process that leads to the selection of a SIL-IS for a bioanalytical method.

Experimental Protocols

The following section outlines a representative experimental protocol for the quantification of Mesalazine in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.[10]

Sample Preparation: Protein Precipitation and Derivatization

-

Aliquoting: Aliquot 100 µL of human plasma (calibration standards, quality controls, and unknown samples) into microcentrifuge tubes.

-

Internal Standard Spiking: Add 50 µL of the internal standard working solution (this compound in a suitable solvent like methanol) to each tube.

-

Derivatization (optional but recommended for improved chromatography): To derivatize Mesalazine to its more lipophilic propionyl form, add 25 µL of 10% propionic anhydride (B1165640) in methanol (B129727) and vortex briefly.[10][11]

-

Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube to precipitate plasma proteins.

-

Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 15,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

-

Injection: Inject a small volume (e.g., 5-20 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

| Parameter | Typical Conditions |

| LC Column | C18 column (e.g., 100 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile(Gradient or isocratic elution) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | Varies based on derivatization and polaritye.g., for derivatized Mesalazine: m/z 210.1 → 192.1[12] |

| MRM Transition (IS) | Varies based on derivatization and polaritye.g., for derivatized Mesalazine-d3: m/z 213.1 → 195.1[12] |

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision (Intra- and Inter-day)

-

Matrix Effect

-

Recovery

-

Stability (Freeze-thaw, Bench-top, Long-term)

A generalized workflow for the bioanalytical method is presented below.

Conclusion

This compound is a critical tool for the accurate and precise quantification of Mesalazine in biological samples. Its use as a stable isotope-labeled internal standard in validated LC-MS/MS methods is essential for reliable pharmacokinetic and drug metabolism studies. The methodologies and data presented in this guide provide a framework for the successful implementation of this compound in a research or drug development setting.

References

- 1. veeprho.com [veeprho.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ejbps.com [ejbps.com]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

N-Propionyl Mesalazine-d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of N-Propionyl Mesalazine-d3, a critical tool in the study of mesalazine. This document outlines its primary application as an internal standard, details relevant experimental protocols, and explores the mechanistic pathways of its non-labeled counterpart, mesalazine.

Introduction to this compound

This compound is the deuterium-labeled form of N-Propionyl Mesalazine. It serves as an essential internal standard for the quantitative analysis of mesalazine (also known as 5-aminosalicylic acid or 5-ASA) and its metabolites in biological samples.[1] Its use in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) enhances the accuracy and precision of quantification by correcting for variability during sample preparation and analysis.[2][3]

Below is a summary of its key chemical properties:

| Property | Value | Reference |

| CAS Number | 1330265-97-8 | [4] |

| Molecular Formula | C₁₀H₈D₃NO₄ | [4] |

| Molecular Weight | 212.22 g/mol | [4] |

| Alternate Names | 2-Hydroxy-5-[(1-oxopropyl)amino]benzoic-d3 Acid; N-Propionyl-d3 Mesalamine; N-Propionyl 5-Aminosalicylic Acid-d3 | [4] |

Suppliers of Research-Grade this compound

A number of chemical suppliers provide this compound for research purposes. These include:

-

MedchemExpress: Offers the compound for research use only, highlighting its application as a tracer and internal standard for quantitative analysis.[1]

-

Santa Cruz Biotechnology: Provides this compound as a biochemical for proteomics research.[4]

-

CP Lab Safety: Supplies the compound for professional manufacturing, research laboratories, and industrial or commercial usage.[5]

-

LGC Standards: Offers this compound as a certified reference material.[6][7]

-

Simson Pharma Limited: Lists Mesalazine-d3 and related impurities.[8]

-

Alentris Research Pvt. Ltd.: Provides the chemical with its structural information.[9]

-

Veeprho: Highlights its use as a stable isotope-labeled compound for improving the accuracy of mass spectrometry and liquid chromatography.[2]

Application in Quantitative Analysis: Experimental Protocols

This compound is primarily utilized as an internal standard in LC-MS/MS methods for the quantification of mesalazine and its metabolites, such as N-Acetyl Mesalazine, in biological matrices like human plasma. The following is a representative experimental protocol synthesized from established methodologies.[10][11][12][13]

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of a plasma sample, add 100 µL of the internal standard working solution (this compound at a specified concentration, e.g., 150 ng/mL).[10]

-

For derivatization, which can enhance chromatographic retention and mass spectrometric detection, add 25 µL of a 10% propionic anhydride (B1165640) solution in methanol (B129727) and vortex briefly.[10][11][13]

-

Add 100 µL of 0.5% formic acid and vortex.[10]

-

Add 3 mL of methyl tert-butyl ether, vortex for 10 minutes, and then centrifuge at 4000 rpm for 5 minutes.[10]

-

Transfer the organic supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of mesalazine and its internal standard.

| Parameter | Typical Conditions |

| LC Column | Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm) or equivalent[10] |

| Mobile Phase | Isocratic mixture of 10 mM ammonium (B1175870) acetate (B1210297) and methanol (e.g., 85:15 v/v)[10] |

| Flow Rate | 0.6 mL/min[10] |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), often in negative or positive mode depending on the derivatization and analyte.[10][11][13] |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transitions (example for derivatized compounds) | N-Propionyl Mesalazine: m/z 210.1 → 192.1this compound: m/z 213.1 → 195.1[13] |

Method Validation

A robust analytical method should be validated according to regulatory guidelines. Key validation parameters include:

-

Linearity: Establishing a linear relationship between concentration and instrument response over a defined range (e.g., 2-1500 ng/mL for mesalamine).[10]

-

Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations. Intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15%).[10]

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: Assessing the influence of plasma components on the ionization of the analyte and internal standard.

-

Stability: Evaluating the stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, bench-top).[10]

Mechanism of Action of Mesalazine: Signaling Pathways

While the exact mechanism of action of mesalazine is not fully elucidated, it is known to exert its anti-inflammatory effects through multiple pathways, primarily through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) and the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][8][14]

PPAR-γ Activation

Mesalazine acts as a ligand for PPAR-γ, a nuclear receptor highly expressed in the colonic epithelium.[8][14] Activation of PPAR-γ leads to the transcription of genes involved in anti-inflammatory responses.

Caption: Mesalazine activates the PPAR-γ signaling pathway.

NF-κB Inhibition

Mesalazine has been shown to inhibit the NF-κB pathway, a key regulator of pro-inflammatory cytokine production. By preventing the activation of NF-κB, mesalazine reduces the expression of inflammatory mediators.[6]

Caption: Mesalazine inhibits the NF-κB inflammatory pathway.

Pharmacokinetic Data of Mesalazine

While pharmacokinetic data for this compound is not relevant as it is an internal standard, understanding the pharmacokinetics of mesalazine is crucial for its therapeutic application. The following table summarizes key pharmacokinetic parameters of orally administered mesalazine.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 4.47 to 7.01 hours (slow release) | [15] |

| Elimination Half-Life (t½) | 2.07 to 3.33 hours | [15] |

| Metabolism | Primarily N-acetylation in the liver and gut wall to N-acetyl mesalazine.[15][16] | |

| Excretion | Mainly urinary excretion of the N-acetylated metabolite.[16][17] |

Conclusion

This compound is an indispensable tool for researchers in the field of inflammatory bowel disease and drug metabolism. Its role as a stable isotope-labeled internal standard ensures the reliability and accuracy of quantitative analytical methods for mesalazine. A thorough understanding of its application in experimental protocols, coupled with knowledge of the molecular mechanisms of mesalazine, empowers scientists to conduct high-quality research and contribute to the development of improved therapeutic strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Mesalazine - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Mesalamine? [synapse.patsnap.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijprajournal.com [ijprajournal.com]

- 13. researchgate.net [researchgate.net]

- 14. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 16. The Pharmacokinetics and toxicity of Mesalazine_Chemicalbook [chemicalbook.com]

- 17. Systematic review: the pharmacokinetic profiles of oral mesalazine formulations and mesalazine pro-drugs used in the management of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of N-Propionyl Mesalazine-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for N-Propionyl Mesalazine-d3, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of its parent drug, Mesalazine. Detailed experimental protocols, quantitative data representation, and visualizations of the synthetic workflow and relevant biological signaling pathways are presented to facilitate its preparation and understanding in a research and development setting.

Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is a first-line anti-inflammatory agent for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Its therapeutic effect is primarily localized to the colon. To accurately quantify Mesalazine and its metabolites in biological matrices, stable isotope-labeled internal standards are indispensable. This compound serves as such a standard, enabling precise analysis by mass spectrometry. This guide outlines a practical synthetic approach, starting from commercially available Mesalazine-d3.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through the N-acylation of Mesalazine-d3 with propionyl chloride in the presence of a suitable base. This one-step synthesis is straightforward and amenable to standard laboratory techniques.

Experimental Protocols

Materials and Methods

| Reagent/Material | Grade | Supplier |

| Mesalazine-d3 | ≥98% | Commercially Available |

| Propionyl Chloride | Reagent Grade | Standard Chemical Supplier |

| Pyridine (B92270) | Anhydrous | Standard Chemical Supplier |

| Dichloromethane (B109758) (DCM) | Anhydrous | Standard Chemical Supplier |

| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Standard Chemical Supplier |

| Sodium Bicarbonate (NaHCO3) | Saturated Aqueous Solution | Standard Chemical Supplier |

| Brine | Saturated Aqueous Solution | Standard Chemical Supplier |

| Anhydrous Sodium Sulfate (Na2SO4) | Reagent Grade | Standard Chemical Supplier |

| Deuterated Solvents (for NMR) | NMR Grade | Standard Chemical Supplier |

Synthesis of this compound

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Mesalazine-d3 (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Base: To the cooled solution, add anhydrous pyridine (1.2 eq) dropwise.

-

Acylation: While maintaining the temperature at 0 °C, slowly add propionyl chloride (1.1 eq) to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

-

Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data

| Parameter | Expected Value |

| Yield | 75-85% |

| Purity (by HPLC) | >98% |

| Molecular Formula | C10H8D3NO4 |

| Molecular Weight | 212.22 g/mol |

| Appearance | Off-white to pale brown solid |

Visualizations

Synthetic Workflow

Caption: Experimental workflow for the synthesis of this compound.

Mesalazine's Core Signaling Pathways

Mesalazine is known to exert its anti-inflammatory effects through multiple mechanisms, primarily involving the modulation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.[1]

Caption: Simplified signaling pathways of Mesalazine.

Conclusion

This guide provides a robust and reproducible protocol for the synthesis of this compound, a critical tool for the accurate bioanalysis of Mesalazine. The outlined workflow and accompanying visualizations offer a clear and concise resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. The provided information on the signaling pathways of Mesalazine further enriches the understanding of its mechanism of action, which is pertinent to drug development professionals.

References

N-Propionyl Mesalazine-d3: A Technical Guide for Research Applications

For Research Use Only

Abstract

N-Propionyl Mesalazine-d3 is a stable, isotopically labeled derivative of mesalazine, a well-established anti-inflammatory agent. This technical guide provides an in-depth overview of this compound, intended for researchers, scientists, and drug development professionals. The guide covers its chemical properties, proposed synthesis, and its primary application as an internal standard in the quantitative bioanalysis of mesalazine and its metabolites using liquid chromatography-mass spectrometry (LC-MS/MS). Detailed experimental protocols, data presentation, and diagrams of relevant biological pathways are included to facilitate its use in a research setting.

Introduction

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is the active component of several drugs used to treat inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1] Its therapeutic effect is primarily localized to the colonic mucosa, where it modulates various inflammatory pathways.[1] Accurate quantification of mesalazine and its metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

This compound is a deuterated analog of N-propionyl mesalazine. The incorporation of three deuterium (B1214612) atoms results in a stable, heavier molecule that is chemically identical to its non-labeled counterpart but can be differentiated by mass spectrometry. This property makes it an ideal internal standard for LC-MS/MS-based bioanalysis, as it co-elutes with the analyte and experiences similar matrix effects, thereby ensuring accurate and precise quantification.[2]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2,4,5-trideuterio-6-hydroxy-3-(propanoylamino)benzoic acid | [3] |

| Synonyms | N-Propionyl-d3 Mesalamine, N-Propionyl 5-Aminosalicylic Acid-d3 | [4] |

| CAS Number | 1330265-97-8 | [4] |

| Molecular Formula | C₁₀H₈D₃NO₄ | [4] |

| Molecular Weight | 212.22 g/mol | [4] |

| Appearance | Solid (assumed) | |

| Purity | Typically ≥98% (as specified by supplier) |

Synthesis of this compound (Proposed)

Proposed Two-Step Synthesis

Step 1: Deuteration of Mesalazine. Mesalazine can be deuterated at the 3, 4, and 6 positions of the aromatic ring via an acid-catalyzed hydrogen-deuterium exchange reaction. This can be achieved by heating mesalazine in a deuterated solvent such as deuterium oxide (D₂O) with a suitable acid catalyst.

Step 2: N-acylation of Deuterated Mesalazine. The resulting deuterated mesalazine (Mesalazine-d3) can then be N-acylated using propionic anhydride (B1165640) or propionyl chloride in the presence of a suitable base to yield this compound.

It is important to note that this is a proposed synthetic route and would require optimization and characterization to ensure the desired product is obtained with high purity and isotopic enrichment.

Application in Bioanalysis: An Internal Standard for LC-MS/MS

The primary application of this compound is as an internal standard for the accurate quantification of mesalazine and its metabolites (e.g., N-acetyl-mesalazine) in biological samples such as plasma and urine.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful technique for quantitative analysis. A known amount of the isotopically labeled internal standard (this compound) is added to the biological sample containing the analyte of interest (mesalazine). The sample is then processed (e.g., protein precipitation, liquid-liquid extraction) and analyzed by LC-MS/MS. Because the internal standard is chemically identical to the analyte, it experiences the same losses during sample preparation and any variations in instrument response. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved.

Experimental Protocol: Quantification of Mesalazine in Human Plasma

The following is a representative protocol for the quantification of mesalazine in human plasma using this compound as an internal standard, adapted from published methods.[5][6][7]

4.2.1. Materials and Reagents

-

This compound (Internal Standard)

-

Mesalazine (Analyte)

-

Human plasma (blank)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Polypropylene (B1209903) tubes

4.2.2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve mesalazine in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water.

4.2.3. Sample Preparation (Protein Precipitation)

-

Label polypropylene tubes for calibration standards, QCs, and unknown samples.

-

Add 50 µL of the appropriate standard, QC, or unknown plasma sample to each tube.

-

To each sample, add 200 µL of the internal standard working solution in acetonitrile.

-

Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

4.2.4. LC-MS/MS Conditions The following are typical starting conditions and may require optimization for specific instruments.

| Parameter | Condition |

| LC Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized for separation of analyte and internal standard |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | To be determined by direct infusion |

| MRM Transition (IS) | To be determined by direct infusion |

4.2.5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use a weighted linear regression to fit the calibration curve.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Mechanism of Action of Mesalazine (Parent Compound)

While this compound is used as an analytical standard, its non-deuterated counterpart is a metabolite of mesalazine prodrugs and is expected to share the same biological mechanisms as mesalazine. The anti-inflammatory effects of mesalazine are multifactorial and involve the modulation of several key signaling pathways.[1]

Inhibition of Inflammatory Mediators

Mesalazine is known to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[1]

Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Mesalazine has been shown to inhibit the activation of NF-κB in the inflamed mucosa of patients with ulcerative colitis.[8]

Activation of PPAR-γ

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor with anti-inflammatory properties. Mesalazine can activate PPAR-γ, leading to the transrepression of pro-inflammatory genes.[9][10]

Effects on Wnt/β-catenin and MAPK/ERK Signaling

Studies have also suggested that mesalazine can modulate the Wnt/β-catenin and MAPK/ERK signaling pathways, which are involved in cell proliferation and survival.[11][12]

Visualizations

Experimental Workflow

Caption: Bioanalytical workflow for plasma sample analysis.

NF-κB Signaling Pathway Inhibition by Mesalazine

Caption: Mesalazine inhibits NF-κB activation.

PPAR-γ Signaling Pathway Activation by Mesalazine

Caption: Mesalazine activates PPAR-γ signaling.

Quantitative Data

As this compound is intended for use as an internal standard, there is no relevant quantitative data such as IC₅₀ or binding affinities for this compound itself. The relevant quantitative data is generated for the analyte (mesalazine) during the bioanalytical assay. The table below provides an example of the validation parameters for a typical LC-MS/MS method for mesalazine quantification.[6]

| Parameter | Mesalazine | N-acetyl Mesalazine |

| Linear Range | 2-1500 ng/mL | 10-2000 ng/mL |

| Intra-day Precision (%CV) | 1.60 - 8.63 | 0.99 - 5.67 |

| Inter-day Precision (%CV) | 2.14 - 8.67 | 1.72 - 4.89 |

| Intra-day Accuracy (%) | 102.70 - 105.48 | 99.64 - 106.22 |

| Inter-day Accuracy (%) | 100.64 - 103.87 | 100.71 - 104.27 |

Conclusion

This compound is a valuable tool for researchers in the field of IBD and drug metabolism. Its primary utility as a stable isotope-labeled internal standard enables the development of robust and reliable bioanalytical methods for the quantification of mesalazine and its metabolites. This technical guide provides the foundational knowledge and practical protocols to effectively utilize this compound in a research setting. While the biological activity of its non-deuterated counterpart is linked to the complex anti-inflammatory mechanisms of mesalazine, the deuterated form's main role is to ensure the accuracy and precision of analytical measurements.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. This compound | C10H11NO4 | CID 71751788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. pubs.bcnf.ir [pubs.bcnf.ir]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Development and validation of an LC-MS/MS method for the determination of mesalazine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. PPARgamma is involved in mesalazine-mediated induction of apoptosis and inhibition of cell growth in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Mesalamine modulates intercellular adhesion through inhibition of p-21 activated kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]

Deuterated Mesalamine Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of deuterated mesalamine as an internal standard for the quantitative bioanalysis of mesalamine. Mesalamine, or 5-aminosalicylic acid (5-ASA), is the primary therapeutic agent for inflammatory bowel disease. Accurate quantification of mesalamine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as deuterated mesalamine, is the gold standard for achieving the highest accuracy and precision in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This document details the physicochemical properties, synthesis and characterization, and application of deuterated mesalamine in validated bioanalytical methods. It includes extensive quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Introduction to Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is essential to correct for the variability inherent in the analytical process.[1] An ideal IS is a compound with physicochemical properties very similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls.[1] By calculating the ratio of the analyte's response to the IS's response, variations introduced during sample preparation, injection volume, and ionization efficiency can be effectively normalized, leading to more accurate and precise results.[1][2]

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" because their chemical and physical properties are nearly identical to the unlabeled analyte.[3] Deuterated internal standards, a type of SIL-IS, co-elute with the analyte, experience the same matrix effects, and have similar extraction recoveries and ionization responses.[3][4] This close similarity allows for the most effective compensation of analytical variability.[3]

Deuterated Mesalamine: Properties and Rationale for Use

Mesalamine-d3 and N-Acetyl mesalamine-d3 are the most commonly used deuterated internal standards for the bioanalysis of mesalamine and its primary metabolite, N-acetyl-5-aminosalicylic acid. The deuterium (B1214612) atoms are typically incorporated into the aromatic ring of the molecule.

Physicochemical Properties

The physicochemical properties of deuterated mesalamine are virtually identical to those of mesalamine, with a slight increase in molecular weight due to the deuterium atoms. This similarity ensures that the internal standard behaves in the same manner as the analyte throughout the analytical procedure.

| Property | Mesalamine | Mesalazine-d3 | Reference |

| Molecular Formula | C₇H₇NO₃ | C₇H₄D₃NO₃ | [5] |

| Molecular Weight | 153.14 g/mol | 156.15 g/mol | [5] |

| Aqueous Solubility (25°C) | 0.844 mg/mL | Not explicitly reported, but expected to be very similar to mesalamine. | [6] |

| Aqueous Solubility (37°C) | 1.41 mg/mL | Not explicitly reported, but expected to be very similar to mesalamine. | [6] |

| pKa1 | 2.30 | Not explicitly reported, but expected to be very similar to mesalamine. | [6] |

| pKa2 | 5.69 | Not explicitly reported, but expected to be very similar to mesalamine. | [6] |

Synthesis and Characterization

While detailed, step-by-step synthesis protocols for deuterated mesalamine are not extensively published in peer-reviewed literature, the general approach involves the deuteration of mesalamine or a precursor molecule. Commercial suppliers offer high-purity deuterated mesalamine standards.

Characterization of deuterated mesalamine is crucial to confirm its identity, purity, and isotopic enrichment.

-

Mass Spectrometry (MS): Confirms the molecular weight and provides information on the degree of deuteration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated positions, while ²H NMR confirms the presence of deuterium.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the standard.

Isotopic Purity: It is essential to assess the isotopic purity of the deuterated internal standard to ensure that it does not contain significant amounts of the unlabeled analyte, which could interfere with the accuracy of the measurements. High-resolution mass spectrometry is the primary technique for determining the isotopologue distribution.

Bioanalytical Methodologies using Deuterated Mesalamine

LC-MS/MS is the most common technique for the quantification of mesalamine in biological matrices due to its high sensitivity and selectivity. The use of a deuterated internal standard is integral to robust and reliable LC-MS/MS methods.

Quantitative Data from Validated Methods

The following tables summarize the quantitative data from several published LC-MS/MS methods that utilize deuterated mesalamine as an internal standard.

Table 1: Linearity of Mesalamine Quantification

| Internal Standard | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| Mesalamine-d3 | Human Plasma | 7.984 - 3780.638 | > 0.99 | [7] |

| N-Acetyl mesalamine-d3 | Human Plasma | 2 - 1500 | > 0.99 | [6] |

| Mesalamine-d3 | Human Plasma | 10 - 1200 | Not Reported | [8][9] |

Table 2: Precision of Mesalamine Quantification

| Internal Standard | Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |

| N-Acetyl mesalamine-d3 | Human Plasma | LQC, MQC, HQC | 1.60 - 8.63 | 2.14 - 8.67 | [6] |

| Mesalamine-d3 | Human Plasma | LQC, MQC, HQC | Not Reported | Not Reported | [7] |

Table 3: Accuracy of Mesalamine Quantification

| Internal Standard | Matrix | Concentration (ng/mL) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |

| N-Acetyl mesalamine-d3 | Human Plasma | LQC, MQC, HQC | 102.70 - 105.48 | 100.64 - 103.87 | [6] |

| Mesalamine-d3 | Human Plasma | LQC, MQC, HQC | Not Reported | Not Reported | [7] |

Table 4: Recovery of Mesalamine

| Internal Standard | Matrix | Concentration (ng/mL) | Analyte Recovery (%) | Internal Standard Recovery (%) | Reference |

| Mesalamine-d3 | Human Plasma | LQC, MQC, HQC | 85.30 | 87.05 | [7] |

| N-Acetyl mesalamine-d3 | Human Plasma | 6, 450, 1050 | > 50 | > 50 | [6] |

Detailed Experimental Protocols

The following are representative experimental protocols for the quantification of mesalamine in human plasma using a deuterated internal standard.

Protocol 1: LC-MS/MS Method with Mesalamine-d3

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of human plasma, add 100 µL of the internal standard working solution (Mesalamine-d3 in methanol).

-

Add 25 µL of a derivatization solution (e.g., 10% propionic anhydride (B1165640) in methanol) and vortex briefly.[6]

-

Add 100 µL of 0.5% formic acid and vortex.[6]

-

Add 3 mL of methyl tert-butyl ether and vortex for 10 minutes.[6]

-

Centrifuge at 4000 rpm for 5 minutes at 20°C.[6]

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

Protocol 2: LC-MS/MS Method with N-Acetyl mesalamine-d3

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 100 µL of the internal standard working solution (N-Acetyl mesalamine-d3 in methanol).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

Metabolic Pathway of Mesalamine

Mesalamine undergoes metabolism primarily through N-acetylation to form N-acetyl-5-aminosalicylic acid. This reaction is catalyzed by N-acetyltransferase (NAT) enzymes, with NAT1 playing a significant role in the colonic mucosa.

Metabolic pathway of mesalamine.

Experimental and Logical Workflows

Bioanalytical Method Workflow

The following diagram illustrates a typical workflow for a bioanalytical assay using a deuterated internal standard.

Bioanalytical method workflow.

Rationale for Using a Deuterated Internal Standard

The logic behind using a deuterated internal standard is to ensure that any analytical variability affects both the analyte and the internal standard to the same extent.

Rationale for using a deuterated IS.

Conclusion

The use of deuterated mesalamine as an internal standard is a critical component of robust and reliable bioanalytical methods for the quantification of mesalamine. Its properties, which closely mimic those of the unlabeled analyte, allow for effective compensation of analytical variability, leading to high accuracy and precision. The detailed methodologies and quantitative data presented in this guide underscore the importance of employing deuterated internal standards in pharmacokinetic, bioequivalence, and other drug development studies involving mesalamine. This technical guide serves as a valuable resource for scientists and researchers, providing the necessary information to develop and validate high-quality bioanalytical assays.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Acute murine colitis reduces colonic 5-aminosalicylic acid metabolism by regulation of N-acetyltransferase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Mesalazine-D3 | C7H7NO3 | CID 71750020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mesalazine pharmacokinetics and NAT2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 9. researchgate.net [researchgate.net]

5-Aminosalicylic Acid-d3: A Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Aminosalicylic acid-d3 (5-ASA-d3), a deuterated analog of mesalamine, serves as a critical tool in the research and development of treatments for inflammatory bowel disease (IBD). Its primary application is as an internal standard for the accurate quantification of 5-aminosalicylic acid (5-ASA) and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stability and unique mass of this isotopically labeled compound allow for precise and reproducible measurements, essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides an in-depth overview of 5-ASA-d3, including its analytical applications, the signaling pathways of its non-deuterated counterpart, and detailed experimental protocols.

Core Applications and Properties

5-Aminosalicylic acid-d3 is the deuterium-labeled form of 5-aminosalicylic acid, also known as mesalamine. It is primarily utilized as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS. The incorporation of stable heavy isotopes like deuterium (B1214612) into drug molecules is a common practice to create tracers for quantification during the drug development process.

The therapeutic action of the non-deuterated form, 5-ASA, is attributed to its function as a specific agonist for peroxisome proliferator-activated receptor-gamma (PPARγ). This activation is central to its anti-inflammatory effects. Additionally, 5-ASA has been shown to inhibit p21-activated kinase 1 (PAK1) and the nuclear factor-kappa B (NF-κB) signaling pathway.

Quantitative Analysis using 5-Aminosalicylic Acid-d3

The use of a stable isotope-labeled internal standard like 5-ASA-d3 is the gold standard in bioanalytical LC-MS/MS assays. It effectively corrects for variations in sample processing, matrix effects, and instrument response, ensuring high accuracy and precision in the quantification of the target analyte.

Table 1: Mass Spectrometry Parameters for the Analysis of Mesalamine and its Metabolites using Deuterated Internal Standards

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Internal Standard |

| Mesalamine (derivatized) | 210.1 | 192.1 | Positive | 5-Aminosalicylic acid-d3 (derivatized) |

| N-Acetyl Mesalamine | 194.2 | 149.9 | Negative | N-Acetyl Mesalamine-d3 |

| Mesalamine | 152.0 | 108.0 | Negative | N-Acetyl Mesalamine-d3 |

Table 2: Validation Parameters for LC-MS/MS Methods Utilizing 5-Aminosalicylic Acid-d3 or its Metabolite Analog

| Analyte | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Mesalamine | 10 - 1200 | Not Specified | Not Specified | Not Specified | Not Specified |

| Mesalamine | 2 - 1500 | 1.60 - 8.63 | 2.14 - 8.67 | 102.70 - 105.48 | 100.64 - 103.87 |

| N-Acetyl Mesalamine | 10 - 2000 | 0.99 - 5.67 | 1.72 - 4.89 | 99.64 - 106.22 | 100.71 - 104.27 |

Experimental Protocols

Synthesis of 5-Aminosalicylic Acid-d3 (Proposed Method)

Materials:

-

5-Aminosalicylic acid

-

Deuterated trifluoroacetic acid (CF3COOD)

-

2 M Potassium hydroxide (B78521) (KOH) solution

-

Dichloromethane (CH2Cl2), Ethyl acetate (B1210297) (EtOAc), or Diethyl ether (Et2O)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a sealed vial, dissolve 5-aminosalicylic acid in deuterated trifluoroacetic acid.

-

Heat the sealed vial at an elevated temperature (e.g., 110°C) for a sufficient duration (e.g., 16 hours) to facilitate hydrogen-deuterium exchange on the aromatic ring.

-

After cooling, carefully evaporate the deuterated trifluoroacetic acid under reduced pressure.

-

Neutralize the residue by stirring with a 2 M KOH solution.

-

Extract the deuterated product using an appropriate organic solvent such as dichloromethane, ethyl acetate, or diethyl ether.

-

Purify the extracted 5-aminosalicylic acid-d3 using flash column chromatography with silica gel.

-

Confirm the identity and isotopic purity of the final product using techniques such as NMR and mass spectrometry.

LC-MS/MS Method for Quantification of Mesalamine in Human Plasma

This protocol outlines a general procedure for the analysis of mesalamine in human plasma using 5-aminosalicylic acid-d3 as an internal standard.

Materials and Reagents:

-

Human plasma

-

Mesalamine reference standard

-

5-Aminosalicylic acid-d3 internal standard

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Propionic anhydride (B1165640) (for derivatization, if applicable)

-

Methyl t-butyl ether (for liquid-liquid extraction)

Instrumentation:

-

Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)

-

C18 analytical column (e.g., Thermo Hypersil BDS, 100 mm x 4.6 mm, 5 µm)

Sample Preparation (Protein Precipitation):

-

To a volume of plasma sample, add a known amount of the 5-aminosalicylic acid-d3 internal standard solution.

-

Precipitate the plasma proteins by adding a sufficient volume of a suitable organic solvent (e.g., methanol or acetonitrile).

-

Vortex the mixture to ensure thorough mixing.

An In-depth Technical Guide to N-Propionyl Mesalazine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propionyl Mesalazine-d3 is the deuterium-labeled form of N-Propionyl Mesalazine, a derivative of Mesalazine (also known as mesalamine or 5-aminosalicylic acid). Mesalazine is an anti-inflammatory agent widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. The deuterated analog, this compound, serves as a crucial internal standard for the quantitative analysis of Mesalazine and its metabolites in biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures high accuracy and precision by correcting for variability in sample preparation and instrument response.

This technical guide provides comprehensive information on the properties, analytical applications, and relevant biological pathways associated with this compound and its parent compound, Mesalazine.

Core Data Presentation

The following table summarizes the key quantitative and qualitative data for this compound.

| Property | Value | Reference |

| CAS Number | 1330265-97-8 | [1] |

| Molecular Formula | C₁₀H₈D₃NO₄ | [1] |

| Molecular Weight | 212.22 g/mol | [1][2] |

| Synonyms | 2-Hydroxy-5-[(1-oxopropyl)amino]benzoic-d3 Acid, N-Propionyl-d3 Mesalamine, N-Propionyl 5-Aminosalicylic Acid-d3 | [1] |

| Primary Application | Internal standard in analytical and pharmacokinetic research |

Experimental Protocols

Protocol: Quantitative Analysis of Mesalazine in Human Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol outlines a typical workflow for the determination of Mesalazine concentrations in human plasma, employing this compound to ensure analytical accuracy.

1. Materials and Reagents:

-

Mesalazine analytical standard

-

This compound (Internal Standard, IS)

-

Human plasma (blank)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Propionic anhydride (B1165640)

-

Methanol (B129727) (LC-MS grade)

-

Purified water (18.2 MΩ·cm)

2. Preparation of Standard and Internal Standard Solutions:

-

Mesalazine Stock Solution (1 mg/mL): Accurately weigh and dissolve Mesalazine in methanol.

-

Working Standard Solutions: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation and Derivatization):

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 100 µL of the internal standard working solution.

-

Add 25 µL of 10% propionic anhydride in methanol to derivatize Mesalazine to N-Propionyl Mesalazine.[3] Vortex briefly.

-

Add 100 µL of 0.5% formic acid and vortex.[3]

-

Add 3 mL of methyl tert-butyl ether and vortex for 10 minutes for liquid-liquid extraction.[3]

-

Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.[3]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: UPLC or HPLC system

-

Column: A C18 reversed-phase column (e.g., Thermo HyPURITY C18, 150 x 4.6 mm, 5 µm) is commonly used.[3]

-

Mobile Phase: A gradient or isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile is typical.[4][5]

-

Injection Volume: 5 - 20 µL[6]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

-

MRM Transitions:

-

N-Propionyl Mesalazine: m/z 208.1 → 107.0 (Negative Ion Mode)[7]

-

This compound (IS): m/z 211.1 → 110.1 (Negative Ion Mode)[7]

-

Note: Transitions can vary based on the derivatization and ionization mode. For instance, with derivatization to N-propionyl-5-ASA, positive mode transitions could be m/z 210.1 → 192.1 for the analyte and m/z 213.1 → 195.1 for the d3-internal standard.[4][5]

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of Mesalazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates the general workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard.

Signaling Pathways of Mesalazine

Mesalazine's therapeutic effects are attributed to its modulation of several key signaling pathways involved in inflammation and cell proliferation.

1. Wnt/β-catenin Signaling Pathway

Mesalazine has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer. By promoting the degradation of β-catenin, Mesalazine can suppress the transcription of target genes involved in cell proliferation.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C10H11NO4 | CID 71751788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. ejbps.com [ejbps.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Propionyl Mesalazine-d3

This technical guide provides a comprehensive overview of N-Propionyl Mesalazine-d3, a deuterated analog of a key metabolite of Mesalazine. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, analytical methodologies, and the biological pathways of its parent compound, Mesalazine.

Core Data Summary

The following table summarizes the molecular weights of this compound and related compounds, providing a clear comparison for analytical and research purposes.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₀H₈D₃NO₄ | 212.22[1][2] | 1330265-97-8[1][2] |

| Mesalazine | C₇H₇NO₃ | 153.14[3][4][5] | 89-57-6[3] |

| Mesalazine-d3 | C₇H₄D₃NO₃ | 156.15[6] | 1309283-32-6[6] |

| N-Acetyl Mesalazine | C₉H₉NO₄ | 195.17[7][8][9][10] | 51-59-2[8][9][10] |

| N-Acetyl Mesalazine-d3 | C₉H₆D₃NO₄ | 198.19[11] | 93968-79-7[11] |

| N-Butyryl Mesalazine | C₁₁H₁₃NO₄ | 223.23[12][13][14] | 93968-81-1[12][13][14] |

Experimental Protocols

Detailed methodologies for the analysis of Mesalazine and its related compounds are crucial for accurate quantification and characterization in various matrices. Below are summaries of established High-Performance Liquid Chromatography (HPLC) methods.

Analysis of Mesalazine and Impurities in Raw Materials and Pharmaceutical Products

This method is designed for the quality control of Mesalazine active pharmaceutical ingredients (API) and finished products.

-

Instrumentation: High-Performance Liquid Chromatograph with UV detection.

-

Column: Discovery C18, 150 mm x 4.6 mm, 5 µm particle size.[15]

-

Mobile Phase: An isocratic mobile phase consisting of 2% (v/v) acetonitrile (B52724) and 98% (v/v) buffer. The buffer is composed of 0.05% (v/v) o-phosphoric acid with 0.3% (w/v) potassium hexafluorophosphate (B91526) (KPF6).[15]

-

Flow Rate: 1.0 mL/min.[15]

-

Column Temperature: 35 °C.[15]

-

UV Detection: 220 nm.[15]

-

Run Time: Approximately 6 minutes.[15]

This method allows for the rapid and efficient separation and quantification of Mesalazine and its specified impurities, such as impurity A (4-aminophenol) and impurity C (2-aminophenol).[15]

Determination of Mesalazine in Human Plasma

This protocol is suitable for pharmacokinetic studies, enabling the measurement of Mesalazine concentrations in biological samples.

-

Instrumentation: HPLC with fluorometric detection.

-

Derivatization: Pre-column derivatization of Mesalazine with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl).[16]

-

Column: C18, 150 mm x 4.6 mm, 2.6 µm particle size.[16]

-

Column Temperature: 30 °C.[16]

-

Mobile Phase: An isocratic mobile phase of acetonitrile and 0.1% o-phosphoric acid in water (70:30, v/v).[16]

-

Flow Rate: 1.0 mL/min.[16]

-

Fluorescence Detection: Excitation at 280 nm and emission at 325 nm.[16]

-

Internal Standard: Nortriptyline.[16]

-

Retention Time: Approximately 3.08 minutes for the derivatized Mesalazine.[16]

This sensitive method allows for the quantification of Mesalazine in human plasma within a linear range of 0.25-1.5 μg/mL.[16]

Signaling Pathways and Experimental Workflows

The therapeutic effects of Mesalazine, the parent compound of this compound, are attributed to its modulation of various signaling pathways involved in inflammation and cell proliferation.

Mesalazine's Anti-inflammatory and Chemopreventive Mechanisms

Mesalazine exerts its effects through multiple pathways, making it a cornerstone therapy for inflammatory bowel disease and a potential chemopreventive agent against colorectal cancer.[17][18]

Caption: Mesalazine's multifaceted mechanism of action.

Pharmacokinetic Workflow of Mesalazine

Following oral administration, Mesalazine undergoes absorption and metabolism, primarily through N-acetylation, to form N-Acetyl Mesalazine. The use of deuterated internal standards like this compound is critical for accurate pharmacokinetic analysis.

Caption: Pharmacokinetic workflow of Mesalazine.

References

- 1. This compound | C10H11NO4 | CID 71751788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Mesalazine - 5-Aminosalicylic acid, 5-AS [sigmaaldrich.com]

- 4. mesalazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mesalazine-D3 | C7H7NO3 | CID 71750020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Acetyl mesalazine | CymitQuimica [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. N-Acetyl Mesalazine | CAS 51-59-2 | LGC Standards [lgcstandards.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. N-Acetyl Mesalazine-d3 | C9H9NO4 | CID 46779947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. N-Butyryl Mesalazine | CAS No- 93968-81-1 | NA [chemicea.com]

- 14. molcan.com [molcan.com]

- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 16. Development of An HPLC Method for the Determination of Mesalazine in Human Plasma by Fluorimetric Derivatization and Application to A Prototype Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Review article: mechanisms of action of mesalazine in preventing colorectal carcinoma in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Drug Development: An In-depth Guide to Isotopic Labeling in Drug Analysis

For Researchers, Scientists, and Drug Development Professionals